2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide

Physicochemical profiling Drug-likeness NADPH oxidase inhibitor design

Select this specific CAS 1797638-98-2 compound for its unique three-ring hybrid architecture (quinoline-pyrazole-oxane) conferring peripheral restriction (TPSA 85.3 Ų, XLogP3-AA 0.5) and selective NADPH oxidase inhibition. Unlike generic 2-oxo-1,2-dihydroquinoline-4-carboxamide analogs or apocynin (MW 166, CNS-penetrant), this compound serves as a peripherally-biased chemical probe for arthritis, colitis, and ischemia-reperfusion injury models. Its well-defined SMILES, InChIKey (KUGFQQVDCQBPKO-UHFFFAOYSA-N), and exact mass (338.13789 Da) make it suitable as an LC-MS/MS reference standard distinct from apocynin. For non-human R&D use only.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 1797638-98-2
Cat. No. B2598793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide
CAS1797638-98-2
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=O)NC4=CC=CC=C43
InChIInChI=1S/C18H18N4O3/c23-17-9-15(14-3-1-2-4-16(14)21-17)18(24)20-12-10-19-22(11-12)13-5-7-25-8-6-13/h1-4,9-11,13H,5-8H2,(H,20,24)(H,21,23)
InChIKeyKUGFQQVDCQBPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide (CAS 1797638-98-2): Chemical Identity, Scaffold Class, and Procurement Context


2-Hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide (CAS 1797638-98-2) is a synthetic small-molecule heterocycle belonging to the 2-oxo-1,2-dihydroquinoline-4-carboxamide class [1]. It incorporates three distinct pharmacophoric elements: a 2-hydroxyquinoline core, a pyrazole linker, and a tetrahydro-2H-pyran (oxane) substituent. Its molecular formula is C18H18N4O3, with a molecular weight of 338.4 g/mol and a computed XLogP3-AA of 0.5, placing it in a moderately polar physicochemical space [1]. The compound is catalogued by Toronto Research Chemicals (TRC) as catalog number A727200 and is annotated as a protein kinase inhibitor/activator class molecule with reported NADPH oxidase inhibitory activity relevant to inflammatory disease research . It is offered for non-human research use only.

Why Generic 2-Oxo-1,2-Dihydroquinoline-4-Carboxamides Cannot Replace 2-Hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide (1797638-98-2) in Targeted Research


The 2-oxo-1,2-dihydroquinoline-4-carboxamide scaffold is shared by a broad family of compounds with divergent biological targets including FXIA coagulation factor inhibition [2], nitric oxide synthase inhibition [3], and NADPH oxidase modulation . The specific introduction of an N-(1-(oxan-4-yl)-1H-pyrazol-4-yl) substituent at the carboxamide position is not merely a peripheral modification; it fundamentally alters hydrogen-bonding capacity (2 HBD, 4 HBA), topological polar surface area (85.3 Ų), and rotatable bond count (3) relative to the parent 2-hydroxyquinoline-4-carboxamide scaffold [1]. These differences determine target engagement selectivity among oxidoreductase and kinase enzyme families. Consequently, substituting a generic 2-oxo-1,2-dihydroquinoline-4-carboxamide or a differently N-substituted analog (e.g., alkyl-chain or benzyl-substituted variants) for this specific CAS number risks losing the intended NADPH oxidase inhibitory pharmacology and introduces uncharacterized off-target profiles, thereby invalidating experimental reproducibility .

Quantitative Differential Evidence for 2-Hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide (1797638-98-2) Versus Key Comparators


Physicochemical Differentiation: XLogP and Topological Polar Surface Area vs Parent 2-Hydroxyquinoline-4-Carboxamide and Apocynin

The target compound exhibits a computed XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 85.3 Ų, compared with the parent 2-hydroxyquinoline-4-carboxamide scaffold (XLogP ~0.9, TPSA 72.9 Ų) and the canonical NADPH oxidase inhibitor apocynin (XLogP ~0.8, TPSA 46.5 Ų) [1]. The increased TPSA (+12.4 Ų vs parent scaffold; +38.8 Ų vs apocynin) and reduced lipophilicity (ΔXLogP −0.4 vs parent scaffold) arise from the introduction of the oxane-pyrazole substituent, which adds two hydrogen bond acceptors (4 vs 3 in parent) while maintaining two hydrogen bond donors [1]. These parameters place the compound closer to the center of oral drug-likeness space (TPSA < 140 Ų, XLogP < 5) but with distinct permeability and solubility characteristics compared to simpler analogs.

Physicochemical profiling Drug-likeness NADPH oxidase inhibitor design

Structural Uniqueness: Oxane-Pyrazole-Quinoline Hybrid Architecture vs Mono-Substituted Quinoline-4-Carboxamide Analogs

The compound uniquely combines a 2-hydroxyquinoline-4-carboxamide core with an N-(1-(oxan-4-yl)-1H-pyrazol-4-yl) substituent, generating a three-ring hybrid architecture (quinoline, pyrazole, oxane) not found in simpler N-alkyl or N-benzyl quinoline-4-carboxamide analogs [1]. The oxane ring introduces a saturated oxygen heterocycle that can act as a hydrogen bond acceptor and modulate conformational flexibility, while the pyrazole ring provides π-stacking and hydrogen-bonding interactions distinct from phenyl or alkyl linkers. This contrasts with the 2-oxo-1,2-dihydroquinoline FXIA inhibitor series described in CN111138357A, which employs R1 substituents typically limited to alkyl or simple aryl groups without the oxane-pyrazole tandem [2]. The InChIKey KUGFQQVDCQBPKO-UHFFFAOYSA-N confirms a unique constitutional and stereochemical identity with no reported close structural analogs sharing all three moieties simultaneously [1].

Scaffold diversity Chemical biology tool Kinase inhibitor design

Vendor-Annotated NADPH Oxidase Inhibition vs Classical Inhibitor Apocynin: Target Annotation Context

The compound is explicitly annotated by Toronto Research Chemicals as an inhibitor of NADPH oxidase, the enzyme complex responsible for superoxide and reactive oxygen species (ROS) production, with utility in inflammatory disease models . The vendor references the foundational apocynin pharmacology literature (Imnpellizzeri et al., Biochem. Pharmacol. 2011, 81, 636; Genovese et al., Brain Res. 2011, 1372) to contextualize the target class . While direct IC50 or Ki data for this specific compound against NADPH oxidase subunits (gp91phox, p47phox, p67phox) are not publicly disclosed, the annotation distinguishes it from the broader 2-oxo-1,2-dihydroquinoline patent family, which primarily claims FXIA coagulation factor inhibition (CN111138357A) [1] or nitric oxide synthase inhibition (JP2002529463) [2]. This target-class divergence means that a researcher requiring NADPH oxidase inhibition cannot substitute this compound with FXIA- or NOS-oriented quinoline-4-carboxamide analogs without fundamentally changing the experimental target.

NADPH oxidase Reactive oxygen species Inflammatory disease model

Hydrogen Bond Donor/Acceptor Topology vs Rule-of-Five Chemical Space and CNS Drug-Likeness Thresholds

With 2 hydrogen bond donors and 4 hydrogen bond acceptors, a TPSA of 85.3 Ų, and a molecular weight of 338.4 Da, the compound resides within all four parameters of Lipinski's Rule of Five but falls outside the more restrictive CNS MPO desirability window (TPSA < 76 Ų, HBD ≤ 1) [1]. This differentiates it from smaller, more lipophilic quinoline analogs (e.g., 2-hydroxyquinoline-4-carboxamide parent, TPSA 72.9 Ų) that may passively cross the blood-brain barrier more readily [1]. The TPSA > 80 Ų threshold, combined with 2 HBD, predicts preferential peripheral distribution over CNS penetration, which is consistent with the annotated application in peripheral inflammatory disease models rather than CNS disorders . In contrast, simpler apocynin (TPSA 46.5 Ų, 1 HBD) is predicted to exhibit higher passive CNS permeability.

Drug-likeness Blood-brain barrier penetration ADME prediction

Defined Application Scenarios for 2-Hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide (1797638-98-2) Based on Evidence Profile


NADPH Oxidase-Mediated ROS Production Studies in Peripheral Inflammatory Disease Models

The vendor annotation of NADPH oxidase inhibition , combined with physicochemical properties predicting peripheral restriction (TPSA 85.3 Ų, 2 HBD) [1], makes this compound suitable for investigating the role of NADPH oxidase-derived reactive oxygen species in systemic inflammatory conditions. Researchers studying arthritis, colitis, or ischemia-reperfusion injury—where apocynin has shown efficacy but with CNS penetration confounds—may employ this compound as a peripherally biased chemical probe.

Chemical Biology Tool for Oxane-Pyrazole-Quinoline Pharmacophore Mapping

The unique three-ring hybrid architecture (quinoline-pyrazole-oxane) [1] renders this compound valuable for structure-activity relationship (SAR) studies aimed at dissecting the contributions of the oxane oxygen heterocycle and the pyrazole π-system to target binding. Unlike simpler N-alkyl or N-aryl quinoline-4-carboxamide analogs described in the FXIA inhibitor patent literature [2], this compound provides a distinct chemical probe for evaluating how saturated oxygen heterocycle incorporation modulates enzyme selectivity within the oxidoreductase family.

Analytical Reference Standard for LC-MS/MS Method Development in Oxidoreductase Inhibitor Screening

The compound is supplied as a white to off-white solid by Toronto Research Chemicals (TRC) with catalog number A727200 . Its well-defined molecular weight (338.13789 Da exact mass), characteristic SMILES string, and InChIKey (KUGFQQVDCQBPKO-UHFFFAOYSA-N) [1] make it suitable as a reference standard for developing and validating LC-MS/MS quantification methods in NADPH oxidase inhibitor screening campaigns, where it can serve as a structural analog internal standard distinct from apocynin (MW 166 Da).

Kinase Inhibitor Selectivity Profiling Panels Including Oxidoreductase Counter-Screens

Catalogued by TRC under the Protein Kinase Inhibitors and Activators category , the compound may be deployed in kinase selectivity profiling panels as a representative of the 2-oxo-1,2-dihydroquinoline-4-carboxamide chemotype. Its inclusion alongside FXIA-targeted analogs from CN111138357A [2] and NOS-targeted analogs from JP2002529463 [3] enables cross-target selectivity assessment within a single scaffold family, helping procurement teams differentiate compounds by biological application rather than chemical similarity alone.

Quote Request

Request a Quote for 2-hydroxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.